LYC-O-MATO;all-trans-lycopene

Description

Foundational Concepts of Carotenoid Research Relevance

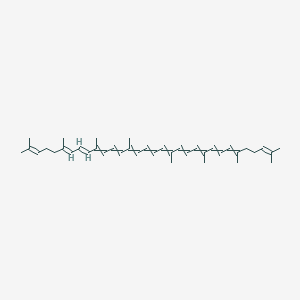

Carotenoids are organic pigments produced by plants, algae, and several types of bacteria and fungi. wikipedia.org They are responsible for many of the yellow, orange, and red colors seen in nature. wikipedia.org Structurally, they are tetraterpenes, meaning they are synthesized from eight isoprene (B109036) units and consist of 40 carbon atoms. wikipedia.org Their defining feature is a long system of conjugated double bonds, which is responsible for their light-absorbing properties and much of their chemical reactivity. nih.govresearchgate.net

Within this large family of over 700 compounds, carotenoids are categorized into two main classes: carotenes, which are purely hydrocarbons, and xanthophylls, which contain oxygen. wikipedia.org All-trans-lycopene is a carotene, characterized by an acyclic, open-chain structure with 11 conjugated double bonds and two non-conjugated double bonds. researchgate.nettandfonline.com This all-trans configuration is the most predominant and stable form found in nature, particularly in red fruits and vegetables like tomatoes and watermelon. researchgate.nettandfonline.com

The relevance of carotenoids in research stems from two primary roles in the organisms that produce them: light energy absorption for photosynthesis and photoprotection. wikipedia.org In non-photosynthetic organisms, including humans, their significance is largely attributed to their antioxidant capabilities. nih.gov The extensive system of conjugated double bonds allows carotenoids to efficiently quench singlet molecular oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. nih.govnih.gov Lycopene (B16060), in its all-trans form, is recognized as one of the most potent antioxidants among the common dietary carotenoids. nih.govcambridge.org

A critical aspect of carotenoid research is the study of their isomers. While the all-trans form of lycopene is most abundant in raw foods, processing and thermal treatment can induce isomerization to various cis-isomers. tandfonline.comtandfonline.com Interestingly, human tissues tend to accumulate a higher proportion of cis-isomers compared to the all-trans form found in the diet. nih.govresearchgate.netnih.gov This has led to the hypothesis that cis-isomers may be more bioavailable, a topic of ongoing investigation. tandfonline.comnih.gov The structural differences between all-trans- and cis-isomers, such as the shorter length and reduced tendency to aggregate of the latter, are thought to influence their absorption and biological function. nih.govresearchgate.net

Significance of All-trans-Lycopene in Mechanistic Studies

The unique chemical structure of all-trans-lycopene makes it a valuable tool in mechanistic studies aimed at understanding the precise actions of carotenoids at a molecular level. Its high efficiency as an antioxidant, particularly in quenching singlet oxygen, provides a clear and measurable activity for investigation. nih.govmdpi.comnih.gov

Antioxidant Mechanisms: All-trans-lycopene's antioxidant activity is a primary focus of mechanistic research. It has been shown to be a highly efficient quencher of singlet oxygen, a reactive oxygen species (ROS) generated during photosensitization. nih.govmdpi.comnih.gov Studies have demonstrated that lycopene has one of the highest physical quenching rate constants for singlet oxygen among biologically occurring carotenoids. nih.gov This process involves the transfer of energy from the excited singlet oxygen molecule to the carotenoid, returning the oxygen to its ground state without the destruction of the carotenoid.

| Compound | kq (x 109 M-1s-1) | Reference |

|---|---|---|

| Lycopene | 31 | nih.gov |

| β-carotene | 14 | nih.gov |

| Albumin-bound bilirubin | 3.2 | nih.gov |

| α-tocopherol | 0.3 | nih.gov |

Beyond singlet oxygen quenching, all-trans-lycopene can also scavenge other free radicals. cambridge.org This can occur through several mechanisms, including radical addition, electron transfer, and hydrogen abstraction. nih.gov Research has also shown that lycopene can protect other carotenoids, such as β-carotene, from isomerization and degradation when exposed to singlet oxygen and free radicals. acs.org Furthermore, lycopene can indirectly boost the body's antioxidant defense system by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govconsensus.appfrontiersin.org

Modulation of Cellular Signaling Pathways: Mechanistic studies have moved beyond simple antioxidant effects to explore how all-trans-lycopene and its metabolites interact with cellular signaling pathways. Research indicates that lycopene can influence pathways involved in inflammation and cell proliferation. consensus.appmdpi.com

For instance, lycopene has been shown to inhibit the activation of the TLR-4/NF-κB signaling pathway, a key regulator of the inflammatory response. mdpi.com By downregulating this pathway, lycopene can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. consensus.appmdpi.com

Another significant area of study is the interaction of lycopene and its cleavage products with the nuclear factor E2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxifying enzymes. nih.gov Some studies suggest that lycopene metabolites, such as apo-10′-lycopenoic acid, can activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1). frontiersin.orgnih.gov

| Mechanism | Key Findings | References |

|---|---|---|

| Inflammation Modulation | Inhibits TLR-4/NF-κB signaling pathway activation, reducing pro-inflammatory cytokine production. | mdpi.com |

| Antioxidant Response | Metabolites may activate the Nrf2 signaling pathway, inducing antioxidant/detoxifying enzymes like HO-1. | frontiersin.orgnih.gov |

| Growth Factor Signaling | Associated with lower circulating concentrations of IGF-1 and higher concentrations of IGFBP-3. | nih.gov |

| Cell Cycle Regulation | Induces cell cycle arrest and promotes apoptosis in certain cancer cell lines. | consensus.app |

Additionally, research has explored lycopene's role in modulating growth factor signaling, particularly the insulin-like growth factor (IGF) system, which is implicated in cell growth and proliferation. nih.gov Some studies have linked higher lycopene intake with lower circulating levels of IGF-1. nih.gov These diverse mechanistic investigations underscore the significance of all-trans-lycopene as a model compound for elucidating the complex biological activities of carotenoids.

Properties

Molecular Formula |

C40H56 |

|---|---|

Molecular Weight |

536.9 g/mol |

IUPAC Name |

(24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |

InChI |

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11?,25-15?,26-16?,31-17+,32-18?,35-21?,36-22?,37-27+,38-28?,39-29?,40-30? |

InChI Key |

OAIJSZIZWZSQBC-RPFLJZGTSA-N |

Isomeric SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)/C=C/C=C(\C)/CCC=C(C)C)C)C)C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

Origin of Product |

United States |

Biosynthesis and Isomerization Dynamics of All Trans Lycopene

Enzymatic Pathways of Lycopene (B16060) Biosynthesis

The journey to all-trans-lycopene begins with fundamental building blocks and proceeds through a highly regulated enzymatic cascade.

Isoprenoid Precursor Generation (IPP, DMAPP, GGPP)

All terpenoids, including lycopene, are synthesized from two five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). cambridge.orgbrieflands.com In plants, these universal precursors are produced through two distinct pathways that are separated by cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway, which functions in the plastids. cambridge.orgsci-hub.se

The enzyme isopentenyl diphosphate isomerase (IDI) catalyzes the interconversion of IPP and DMAPP, which is a crucial step for providing the basic precursors for all isoprenoid production. sci-hub.se These C5 units are then sequentially condensed. Geranylgeranyl diphosphate (GGPP), a C20 molecule, is the direct precursor for carotenoid biosynthesis. scholaris.caresearchgate.net Its synthesis is catalyzed by geranylgeranyl diphosphate synthase (GGPPS), which facilitates the condensation of one molecule of DMAPP with three molecules of IPP. doi.orgcambridge.org

| Precursor | Abbreviation | Carbon Number | Role in Pathway |

|---|---|---|---|

| Isopentenyl Diphosphate | IPP | C5 | Fundamental building block. cambridge.orgbrieflands.com |

| Dimethylallyl Diphosphate | DMAPP | C5 | Isomer of IPP, initial substrate for condensation. cambridge.orgbrieflands.com |

| Geranylgeranyl Diphosphate | GGPP | C20 | Direct precursor for phytoene (B131915) synthesis. scholaris.caresearchgate.net |

Phytoene Synthesis and Desaturation Cascade

The first committed step in the carotenoid biosynthetic pathway is the formation of phytoene. This reaction involves the head-to-head condensation of two molecules of GGPP, a process catalyzed by the enzyme phytoene synthase (PSY), to produce 15-cis-phytoene (B30313). researchgate.netebm-journal.org This initial carotenoid is a colorless compound.

Following its synthesis, 15-cis-phytoene undergoes a series of desaturation reactions that introduce new double bonds into the molecule, gradually extending the chromophore responsible for its color. In plants and cyanobacteria, this is a multi-enzyme process. scholaris.ca Phytoene desaturase (PDS) introduces two double bonds, leading to the formation of 9,15,9'-tri-cis-ζ-carotene. ebm-journal.orgmdpi.com Subsequently, ζ-carotene desaturase (ZDS) catalyzes another two desaturation steps, which results in the formation of 7,9,9',7'-tetra-cis-lycopene (prolycopene). ebm-journal.orgresearchgate.net In contrast, most bacteria and fungi utilize a single enzyme, phytoene desaturase (CrtI), to convert 15-cis-phytoene directly to all-trans-lycopene. ebm-journal.org

Enzymatic Isomerization in Biological Systems (ζ-carotene isomerase, carotenoid isomerase)

To arrive at the biologically active all-trans-lycopene, the poly-cis intermediates formed during the desaturation cascade must undergo isomerization. This is accomplished by two key enzymes in plants.

First, ζ-carotene isomerase (Z-ISO) acts on 9,15,9'-tri-cis-ζ-carotene, converting it to 9,9'-di-cis-ζ-carotene. ebm-journal.orgmdpi.com This isomerization of the central 15-15' cis double bond is crucial for the subsequent action of ZDS. ebm-journal.orgredalyc.org Interestingly, the function of Z-ISO can be partially compensated by light, which can induce non-enzymatic photoisomerization. ebm-journal.orgmdpi.com

The final step in the formation of all-trans-lycopene is catalyzed by carotenoid isomerase (CRTISO). This enzyme converts the 7,9,9',7'-tetra-cis-lycopene (prolycopene) into the all-trans configuration. ebm-journal.orgresearchgate.net The absence or mutation of a functional CRTISO enzyme, as seen in tangerine tomatoes, leads to the accumulation of various cis-lycopene isomers, particularly prolycopene, resulting in an orange instead of a red fruit color. nih.gov

| Enzyme | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| Phytoene Synthase | PSY | Condensation of two GGPP molecules. researchgate.netebm-journal.org | Geranylgeranyl Diphosphate (GGPP) | 15-cis-Phytoene |

| Phytoene Desaturase | PDS | Introduces two double bonds. ebm-journal.orgmdpi.com | 15-cis-Phytoene | 9,15,9'-tri-cis-ζ-carotene |

| ζ-carotene Isomerase | Z-ISO | Isomerizes the central double bond. ebm-journal.orgmdpi.com | 9,15,9'-tri-cis-ζ-carotene | 9,9'-di-cis-ζ-carotene |

| ζ-carotene Desaturase | ZDS | Introduces two additional double bonds. ebm-journal.orgresearchgate.net | 9,9'-di-cis-ζ-carotene | 7,9,9',7'-tetra-cis-lycopene |

| Carotenoid Isomerase | CRTISO | Converts poly-cis-lycopene to the all-trans form. ebm-journal.orgresearchgate.net | 7,9,9',7'-tetra-cis-lycopene | all-trans-Lycopene |

Mechanisms of All-trans-Lycopene Isomerization and Tissue Accumulation

While all-trans-lycopene is the predominant form synthesized in plants like tomatoes, its isomeric profile and accumulation patterns change significantly upon consumption and absorption in mammals.

In Situ Isomerization Processes and Triggers

The all-trans configuration of lycopene, while being the most thermodynamically stable form, is susceptible to isomerization into its cis-isomers. mdpi.commdpi.com This conversion can be triggered by several factors, including heat, light, and oxygen. doi.orgmdpi.com

Food processing techniques such as heating and dehydration are significant triggers for the isomerization of all-trans-lycopene to various cis-isomers. brieflands.comnih.gov The extent of this conversion generally increases with higher temperatures and longer processing times. brieflands.comnih.gov For instance, thermal processing can increase the percentage of cis-isomers in tomato products from under 10% to as high as 45%. cambridge.orgcambridge.org This heat-induced isomerization is a key factor in altering the lycopene profile of cooked versus raw tomato products. nih.gov Light exposure, particularly during processing or storage, can also induce isomerization and subsequent degradation of lycopene. doi.orgredalyc.org Additionally, some studies suggest that isomerization can occur in the acidic environment of the stomach. mdpi.com

Differential Intracellular and Tissue Accumulation of All-trans and cis-Isomers

A striking observation is the disparity between the isomeric form of lycopene in dietary sources and that found in human tissues. While fresh tomatoes and many tomato-based products contain 80-90% all-trans-lycopene, human plasma and tissues predominantly contain cis-isomers. researchgate.netebm-journal.orgresearchgate.net In fact, cis-isomers can account for 58% to 88% of the total lycopene in human serum and prostate tissue. researchgate.netebm-journal.org

The exact mechanisms for this shift are still under investigation but are thought to involve several factors. nih.gov One leading hypothesis is the preferential absorption of cis-isomers. researchgate.net Due to their bent shape, cis-isomers are less prone to aggregation, more soluble in lipid micelles, and may be more efficiently incorporated into chylomicrons for transport into the lymphatic system. scholaris.caresearchgate.net Studies in ferrets have shown that while the administered lycopene dose was low in cis-isomers, the lymph secretions contained a significantly higher proportion of these isomers. researchgate.net

Furthermore, research suggests that post-absorptive, in vivo isomerization of all-trans-lycopene to its cis-forms occurs within the body. cambridge.orgnih.gov While a specific mammalian lycopene isomerase has not yet been identified, the consistent finding of high cis-isomer levels in tissues like the prostate points towards active biological processing. researchgate.netnih.gov For instance, in prostate tissue, cis-isomers can make up approximately 80% of the total lycopene content, a significant enrichment compared to dietary sources. cambridge.orgnih.gov This differential accumulation suggests that the cis-isomers may be the more biologically relevant forms in vivo. scholaris.ca

| Source | Predominant Isomer Form | Approximate Percentage of All-trans-Lycopene | Approximate Percentage of cis-Isomers |

|---|---|---|---|

| Fresh Tomatoes/Tomato Products | all-trans | 79-95% researchgate.netebm-journal.org | 5-21% researchgate.netebm-journal.org |

| Human Serum | cis | 27-42% researchgate.net | 58-73% researchgate.net |

| Human Prostate Tissue | cis | 12-21% researchgate.net | 79-88% researchgate.net |

All-trans-Lycopene Metabolic Transformations and Cleavage Pathways

Once absorbed, all-trans-lycopene undergoes metabolic transformation primarily through the action of specific enzymes. mdpi.com These transformations involve the oxidative cleavage of the lycopene molecule, which is catalyzed by carotenoid oxygenase enzymes. nih.govwikipedia.org This process breaks down the C40 backbone of lycopene into smaller molecules known as apocarotenoids or lycopenoids. nih.govresearchgate.net

Enzymatic Cleavage by Carotenoid Oxygenases (β-carotene 15,15'-oxygenase 1, β-carotene 9,10'-oxygenase 2)

Two primary enzymes are responsible for the cleavage of carotenoids in mammals: β-carotene 15,15'-oxygenase 1 (BCO1) and β-carotene 9,10'-oxygenase 2 (BCO2). nih.gov

β-carotene 15,15'-oxygenase 1 (BCO1) is a cytosolic enzyme that performs a symmetric cleavage at the central 15,15' double bond of provitamin A carotenoids to produce retinal. nih.govwikipedia.orgwikigenes.org For many years, lycopene was not considered a substrate for BCO1 due to its lack of a β-ionone ring structure. nih.govnih.gov However, recent investigations using purified recombinant human BCO1 have definitively shown that the enzyme can indeed cleave lycopene. nih.govannualreviews.org This central cleavage yields acycloretinal. nih.gov Surprisingly, the catalytic efficiency of BCO1 for lycopene was found to be comparable to its efficiency with its primary substrate, β-carotene, warranting a re-evaluation of lycopene's metabolic fate in vivo. nih.govannualreviews.org

β-carotene 9,10'-oxygenase 2 (BCO2) is a mitochondrial enzyme with broader substrate specificity than BCO1. nih.govaacrjournals.org It catalyzes an asymmetric, or eccentric, cleavage at the 9',10' double bond of various carotenoids. nih.govwikipedia.org BCO2 is widely regarded as the principal enzyme in lycopene metabolism. aacrjournals.org Its action on lycopene results in the formation of apo-10'-lycopenoids. aacrjournals.org Research using BCO2-null mice has confirmed the enzyme's critical role in metabolizing lycopene. aacrjournals.org Furthermore, some studies suggest that BCO2 may preferentially cleave cis-isomers of lycopene over the all-trans form. nih.govuniprot.org It is hypothesized that the bent structure of cis-isomers may better mimic the shape of ringed carotenoids, facilitating a better fit into the enzyme's active site. nih.gov Animal studies comparing knockout mice indicate that BCO2 is the primary enzyme for lycopene cleavage in vivo. nih.gov

Table 2: In Vitro Kinetic Parameters of Purified Recombinant Human BCO1 This table compares the enzymatic efficiency of BCO1 with its classic substrate, β-carotene, and the more recently identified substrate, lycopene.

| Substrate | Km (μM) | Vmax (nmol retinal/mg BCO1 × h) | Catalytic Efficiency (kcat/Km) (M-1 min-1) | Source |

|---|---|---|---|---|

| β-Carotene | 17.2 | 197.2 | 6098 | nih.gov |

Formation and Characterization of Apocarotenoid Metabolites

The enzymatic cleavage of lycopene produces a variety of smaller, biologically active molecules known as apocarotenoid metabolites or lycopenoids. researchgate.net

The central cleavage of lycopene by BCO1 at the 15,15' position yields acycloretinal as its primary metabolite. nih.govannualreviews.org

The eccentric cleavage of lycopene by BCO2 at the 9',10' position generates apo-10'-lycopenal . researchgate.netnih.gov This initial metabolite can be further metabolized in the liver; in the presence of the cofactor NAD+, it can be oxidized to apo-10'-lycopenoic acid , and in the presence of NADH, it can be reduced to apo-10'-lycopenol . researchgate.net

In addition to these primary cleavage products, a range of other apolycopenals have been identified in animal and human tissues, including apo-8'-lycopenal and apo-12'-lycopenal . researchgate.net The formation of these metabolites may result from either enzymatic activity or non-enzymatic oxidative processes. researchgate.net It has also been noted that lycopene-containing foods naturally contain small amounts of apolycopenals. nih.gov

Beyond enzymatic pathways, lycopene's polyene structure makes it susceptible to non-enzymatic oxidation. This can lead to the formation of metabolites such as 5,6-dihydroxy-5,6-dihydrolycopene and 2,6-cyclolycopene-1,5-diols , which have been detected in human serum and are believed to form via epoxide intermediates. nih.gov

Table 3: Major Apocarotenoid Metabolites Derived from All-trans-Lycopene This table summarizes the key metabolites formed from lycopene cleavage, the enzymes responsible, and the site of cleavage on the parent molecule.

| Metabolite | Formation Process / Enzyme | Cleavage Site |

|---|---|---|

| Acycloretinal | Enzymatic (BCO1) | Symmetrical (15,15') |

| Apo-10'-lycopenal | Enzymatic (BCO2) | Asymmetrical (9',10') |

| Apo-10'-lycopenoic acid | Enzymatic (Metabolism of apo-10'-lycopenal) | N/A |

| Apo-10'-lycopenol | Enzymatic (Metabolism of apo-10'-lycopenal) | N/A |

| Apo-8'-lycopenal | Enzymatic / Non-enzymatic Oxidation | Asymmetrical (7',8') |

| Apo-12'-lycopenal | Enzymatic / Non-enzymatic Oxidation | Asymmetrical (11',12') |

Molecular and Cellular Mechanisms of All Trans Lycopene Action

Modulation of Intracellular Signal Transduction Pathways

All-trans-lycopene influences cellular behavior by interfering with signal transduction cascades that are often dysregulated in pathological conditions. It can affect signaling at the receptor level and at multiple downstream nodes, leading to a cascade of changes in gene expression and cellular function.

All-trans-lycopene has been shown to interfere with the signaling pathways initiated by several growth factor receptors, which are crucial for cell growth, proliferation, and angiogenesis. nih.gov The insulin-like growth factor (IGF) system is a key target. Lycopene (B16060) can inhibit the IGF-induced activation of the IGF-1 receptor (IGF-1R). nih.gov This is achieved in part by increasing the expression of IGF binding proteins (IGFBPs), such as IGFBP-3, which sequester IGF-1 and prevent it from binding to its receptor. core.ac.ukresearchgate.net This action impairs the downstream signaling cascades, including the Ras-MAPK and PI3K-AKT pathways, that drive cellular proliferation and survival. nih.govresearchgate.net

Furthermore, lycopene demonstrates inhibitory effects on platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR) signaling. nih.gov Research suggests that lycopene can directly bind to PDGF, which in turn reduces the autophosphorylation of both PDGFR and VEGFR, key events in their activation. nih.gov The interaction between PDGF and VEGF signaling is complex, with evidence of cross-family binding and activation between their respective ligands and receptors. biorxiv.org By disrupting these initial activation steps, all-trans-lycopene can effectively attenuate downstream angiogenic and proliferative signals.

Table 1: All-trans-Lycopene's Effect on Growth Factor Receptor Signaling

| Target Receptor | Proposed Mechanism of Action | Model System | Research Finding | Citation |

| IGF-1R | Decreases expression of IGF-1R; Increases expression of IGFBPs. | Human SK-Hep-1 cells; Oral squamous cell carcinoma (OSCC) cells. | Inhibited IGF-induced activation of IGFR; Regulated protein expression of IGF1 and IGFBP3. | researchgate.netmdpi.com |

| PDGFR | Directly binds to PDGF, reducing receptor autophosphorylation. | --- | Lycopene directly binds to PDGF to reduce the autophosphorylation of PDGFR. | nih.gov |

| VEGFR | Directly binds to PDGF, which reduces VEGFR autophosphorylation. | --- | Lycopene directly binds to PDGF to reduce the autophosphorylation of VEGFR. | nih.gov |

The Phosphoinositide 3-kinase (PI3K)-AKT pathway is a critical signaling nexus that promotes cell survival, growth, and proliferation, and it is frequently hyperactivated in various diseases. cellsignal.comfrontiersin.org All-trans-lycopene can negatively regulate this pathway, often as a consequence of its inhibition of upstream growth factor receptors like IGF-1R. nih.govresearchgate.net Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). frontiersin.org PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. frontiersin.orgmdpi.com

Activated AKT proceeds to phosphorylate a multitude of downstream effector proteins. mdpi.com All-trans-lycopene's inhibition of this pathway affects these key downstream targets:

Glycogen (B147801) Synthase Kinase 3 (GSK3): AKT phosphorylates and inactivates GSK3. mdpi.comnih.gov This inactivation has widespread effects, including the stabilization of proteins like β-catenin in the Wnt signaling pathway. nih.gov Lycopene's modulation of AKT can therefore influence GSK3 activity.

Forkhead box O (FOXO) transcription factors: AKT phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest. mdpi.com By suppressing AKT, lycopene may promote FOXO-mediated transcription.

Mammalian Target of Rapamycin Complex 1 (mTORC1): AKT can activate mTORC1, a central regulator of protein synthesis and cell growth. cellsignal.commdpi.com Inhibition of the PI3K/AKT axis by lycopene can thus lead to decreased mTORC1 activity, resulting in reduced cell growth and proliferation. mdpi.com

The tumor suppressor protein PTEN acts as a crucial negative regulator of this pathway by dephosphorylating PIP3, thus antagonizing PI3K activity. frontiersin.org Dysregulation of PTEN can lead to hyperactivation of the PI3K/AKT pathway. frontiersin.org Lycopene's regulatory actions on this pathway are significant in controlling cellular processes like metabolism, angiogenesis, and survival. mdpi.com

The mitogen-activated protein kinase (MAPK) pathways are a set of evolutionarily conserved signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. scienceopen.comthermofisher.com There are three major, well-characterized MAPK families in mammalian cells: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. thermofisher.comwaocp.org

All-trans-lycopene has been shown to modulate all three of these main MAPK cascades. frontiersin.orgnih.govfrontierspartnerships.org In response to inflammatory stimuli such as lipopolysaccharide (LPS), lycopene treatment can markedly inhibit the phosphorylation—and thus the activation—of ERK, JNK, and p38. nih.govfrontierspartnerships.org

ERK Pathway: The ERK pathway is typically associated with mitogenic signals and cell proliferation. scienceopen.com Lycopene's ability to suppress ERK activation contributes to its anti-proliferative effects. nih.gov

JNK and p38 Pathways: These are often referred to as stress-activated protein kinases (SAPKs) because they are strongly activated by cellular stress and inflammatory cytokines. thermofisher.comwaocp.org They play complex roles in apoptosis and inflammation. nih.gov Lycopene's inhibition of JNK and p38 phosphorylation is a key mechanism behind its anti-inflammatory and anti-apoptotic effects in specific contexts. frontiersin.orgnih.gov For instance, in murine dendritic cells, lycopene was found to inhibit LPS-induced maturation by suppressing the activation of ERK1/2, p38, and JNK. nih.gov

By controlling these MAPK signaling modules, all-trans-lycopene can regulate the expression of numerous downstream targets, including transcription factors that govern critical cellular decisions. frontierspartnerships.org

Table 2: All-trans-Lycopene's Modulation of MAPK Cascades

| MAPK Pathway | Effect of All-trans-Lycopene | Model System | Research Finding | Citation |

| ERK (ERK1/2) | Inhibition of phosphorylation/activation. | Murine dendritic cells; Male C57BL/6J mice. | Suppressed LPS-induced phosphorylation of ERK1/2. | frontiersin.orgnih.govfrontierspartnerships.org |

| JNK | Inhibition of phosphorylation/activation. | Murine dendritic cells; SW480 human colorectal cancer cells. | Restrained JNK activation and suppressed LPS-induced phosphorylation of JNK. | mdpi.comnih.govfrontierspartnerships.org |

| p38 | Inhibition of phosphorylation/activation. | Murine dendritic cells. | Inhibited LPS-induced phosphorylation of p38. | nih.govfrontierspartnerships.orgresearchgate.net |

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of inflammatory signaling. frontiersin.org It is a primary transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comfrontiersin.org All-trans-lycopene exerts potent anti-inflammatory effects by significantly inhibiting the NF-κB pathway. mdpi.comfrontiersin.orgmdpi.com

In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. mdpi.com Inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor-4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. mdpi.comnih.gov This frees NF-κB (typically the p65 subunit) to translocate to the nucleus, bind to DNA, and activate the transcription of target genes. nih.gov

Research has demonstrated that all-trans-lycopene interferes with this process at multiple levels. It has been shown to significantly reduce the LPS-induced upregulation of TLR4. mdpi.comnih.govresearchgate.net Furthermore, lycopene treatment strongly reduces the phosphorylation of IκB and the p65 subunit, which prevents the nuclear translocation of NF-κB and its DNA-binding activity. mdpi.commdpi.comnih.gov This deactivation of the TLR4/NF-κB signaling axis results in a marked decrease in the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. mdpi.comfrontiersin.org

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govresearchgate.net In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.gov There, it binds to the ARE sequences in the promoter regions of various target genes, upregulating the expression of a battery of cytoprotective proteins, including antioxidant enzymes and phase II detoxifying enzymes. nih.govresearchgate.net

All-trans-lycopene and its metabolites are potent activators of the Nrf2-ARE pathway. nih.govfrontiersin.org One proposed mechanism involves the direct interaction of lycopene with cysteine residues on Keap1, which triggers the release of Nrf2. researchgate.net Additionally, lycopene-derived metabolites can activate upstream kinases (such as PI3K and certain MAPKs) that phosphorylate Nrf2, leading to its release and nuclear accumulation. nih.govresearchgate.net

Activation of Nrf2 by lycopene leads to the enhanced expression of numerous protective genes, including:

Heme oxygenase-1 (HO-1) frontiersin.orgconsensus.app

NAD(P)H:quinone oxidoreductase-1 (NQO1) nih.govconsensus.app

Glutamate-cysteine ligase (GCL) nih.gov

Superoxide (B77818) dismutase (SOD) , Catalase (CAT) , and Glutathione (B108866) Peroxidase (GPx) consensus.app

By activating this pathway, all-trans-lycopene enhances the cell's intrinsic antioxidant capacity and its ability to detoxify harmful compounds, thereby playing a crucial role in redox regulation. nih.govmdpi.comconsensus.app

The Wnt/β-catenin signaling pathway is vital for embryonic development and adult tissue homeostasis, but its aberrant activation is a hallmark of several cancers. nih.govnih.gov The central player in this pathway is β-catenin. In the absence of a Wnt signal, a "destruction complex" containing proteins such as Axin, APC, and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation. researchgate.net When a Wnt ligand binds to its receptors, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. researchgate.net In the nucleus, it partners with TCF/LEF transcription factors to activate the expression of target genes like c-Myc and Cyclin D1, which drive cell proliferation. nih.gov

All-trans-lycopene has been identified as a modulator of this pathway. mdpi.com Studies have shown that lycopene can inhibit Wnt/β-catenin signaling by reducing the localization of β-catenin in the nucleus. nih.govsci-hub.se The proposed mechanism involves lycopene attenuating the effects of GSK3β phosphorylation, or more directly, increasing the activity of GSK3β. nih.govresearchgate.net By promoting the function of the destruction complex, lycopene enhances the degradation of β-catenin, thereby preventing its nuclear accumulation and the subsequent transcription of its oncogenic target genes. researchgate.net

Table 3: Summary of All-trans-Lycopene's Effect on Inflammatory and Other Pathways

| Pathway | Key Protein Modulated | Effect of All-trans-Lycopene | Downstream Consequence | Citation |

| NF-κB | TLR4, IκB, p65 | Inhibition of expression and phosphorylation. | Decreased nuclear translocation of NF-κB; Reduced pro-inflammatory cytokine expression. | mdpi.comfrontiersin.orgmdpi.comnih.gov |

| Nrf2-ARE | Nrf2, Keap1 | Induction of Nrf2 nuclear translocation. | Increased expression of antioxidant enzymes (HO-1, NQO1, GCL). | nih.govfrontiersin.orgresearchgate.net |

| Wnt/β-catenin | β-catenin, GSK3β | Decreased nuclear β-catenin levels; Increased GSK3β activity. | Inhibition of TCF/LEF target gene expression (e.g., c-Myc, Cyclin D1). | nih.govresearchgate.netsci-hub.se |

Compound and Protein List

| Name | Type |

| 4E-BP1 | Protein |

| AKT (Protein Kinase B) | Protein (Kinase) |

| APC | Protein |

| Axin | Protein |

| β-catenin | Protein |

| c-Jun N-terminal kinases (JNK) | Protein (Kinase) |

| c-Myc | Protein (Transcription Factor) |

| Catalase (CAT) | Protein (Enzyme) |

| COX-2 (Cyclooxygenase-2) | Protein (Enzyme) |

| Cyclin D1 | Protein |

| E-cadherin | Protein |

| ERK (Extracellular signal-regulated kinases) | Protein (Kinase) |

| Forkhead box O (FOXO) | Protein (Transcription Factor) |

| Fzd (Frizzled) | Protein (Receptor) |

| Glutamate-cysteine ligase (GCL) | Protein (Enzyme) |

| Glutathione Peroxidase (GPx) | Protein (Enzyme) |

| Glycogen Synthase Kinase 3β (GSK3β) | Protein (Kinase) |

| Heme oxygenase-1 (HO-1) | Protein (Enzyme) |

| IGF-1 (Insulin-like growth factor 1) | Protein (Growth Factor) |

| IGF-1R (IGF-1 Receptor) | Protein (Receptor) |

| IGFBP (IGF binding protein) | Protein |

| IκB (Inhibitor of NF-κB) | Protein |

| IL-1β (Interleukin-1β) | Protein (Cytokine) |

| IL-6 (Interleukin-6) | Protein (Cytokine) |

| iNOS (Inducible nitric oxide synthase) | Protein (Enzyme) |

| Keap1 (Kelch-like ECH-associated protein 1) | Protein |

| LEF/TCF | Protein (Transcription Factor) |

| Lipopolysaccharide (LPS) | Lipoglycan |

| Lrp 5/6 | Protein (Receptor) |

| LYC-O-MATO;all-trans-lycopene | Carotenoid |

| MAPK (Mitogen-activated protein kinase) | Protein (Kinase) |

| mTORC1 | Protein Complex |

| NAD(P)H:quinone oxidoreductase-1 (NQO1) | Protein (Enzyme) |

| NF-κB (Nuclear Factor-κB) | Protein (Transcription Factor) |

| Nrf2 | Protein (Transcription Factor) |

| p21 | Protein |

| p27 | Protein |

| p38 | Protein (Kinase) |

| PDGF (Platelet-derived growth factor) | Protein (Growth Factor) |

| PDGFR (PDGF Receptor) | Protein (Receptor) |

| PI3K (Phosphoinositide 3-kinase) | Protein (Kinase) |

| PIP2 | Lipid |

| PIP3 | Lipid |

| PTEN | Protein (Enzyme) |

| Ras | Protein |

| S6K | Protein (Kinase) |

| Superoxide dismutase (SOD) | Protein (Enzyme) |

| TLR4 (Toll-like receptor-4) | Protein (Receptor) |

| TNF-α (Tumor necrosis factor-α) | Protein (Cytokine) |

| VEGF (Vascular endothelial growth factor) | Protein (Growth Factor) |

| VEGFR (VEGF Receptor) | Protein (Receptor) |

| Wnt | Protein |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

All-trans-lycopene has been shown to modulate the activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and cell proliferation. caldic.commdpi.comdovepress.com Studies have demonstrated that lycopene can increase the expression of PPARγ at both the mRNA and protein levels in various cancer cell lines. caldic.comnih.gov This activation of PPARγ is believed to be a key mechanism behind some of the observed biological effects of lycopene.

For instance, in androgen-dependent human prostate cancer cells (LNCaP), the anti-proliferative effect of lycopene has been linked to the upregulation of the PPARγ-LXRα-ABCA1 pathway. caldic.comnih.gov This pathway activation leads to a reduction in cellular total cholesterol levels. caldic.comnih.gov The involvement of PPARγ is further supported by experiments where the use of a PPARγ antagonist (GW9662) reversed the anti-proliferative effects of lycopene. caldic.comnih.gov

The activation of PPARγ by lycopene is not limited to prostate cancer cells. Similar effects have been observed in esophageal squamous carcinoma cells (EC109), where lycopene and β-carotene were found to inhibit cell viability through a PPARγ-dependent mechanism. spandidos-publications.com These findings suggest that PPARγ may be a significant molecular target for the actions of all-trans-lycopene across different cell types. spandidos-publications.com

Table 1: Effect of All-trans-Lycopene on PPARγ Pathway in LNCaP Cells

| Treatment | Change in PPARγ mRNA Expression | Change in LXRα Protein Expression | Effect on Cell Proliferation |

|---|---|---|---|

| Lycopene (10 μM) | Increased | Increased | Inhibited |

| Lycopene (10 μM) + GW9662 (20 μM) | Suppressed | Suppressed | Restored to control levels |

Data derived from studies on androgen-dependent human prostate cancer cells. caldic.comnih.gov

Regulation of Gene Expression and Transcriptional Networks

All-trans-lycopene and its isomers can influence cellular function by modulating the expression of a wide array of genes and interacting with key transcriptional networks.

The conversion of all-trans-lycopene to its cis-isomers is a critical aspect of its bioavailability and biological activity. preprints.org In plants, the biosynthesis of all-trans-lycopene is a multi-step process involving several key enzymes encoded by specific genes. nsfc.gov.cnoup.com The expression of these genes, such as phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), and ζ-carotene desaturase (ZDS), is tightly regulated and ultimately determines the lycopene content in fruits like tomatoes. nih.govffhdj.com Studies have shown that high-lycopene tomato genotypes exhibit significantly higher expression of upstream genes in the carotenoid biosynthesis pathway. nih.gov

In human cells, the metabolic products of lycopene can also influence gene expression. For example, the transcription factor ISX (Intestine Specific Homeobox) regulates the expression of genes involved in carotenoid uptake and cleavage, such as SR-B1 and BCO1. mdpi.com

All-trans-lycopene has been shown to modulate the activity of several key transcription factors, including Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 3 (STAT3). In gastric epithelial cells infected with Helicobacter pylori, lycopene inhibits the activation of the Jak1/Stat3 signaling pathway, which is associated with hyperproliferation. nih.gov This inhibition is linked to a reduction in reactive oxygen species (ROS). nih.gov Furthermore, lycopene supplementation has been observed to reduce STAT3 expression in ovarian tissues. nih.gov

In the context of gastric cancer cells, lycopene has been found to suppress the activation of Ras, which in turn modulates the ERK/p38 MAPKs responsible for NF-κB-mediated gene expression. semanticscholar.org It can also inhibit the activation of the NF-κB and STAT3 pathways induced by inflammatory signals. frontiersin.org

Beyond PPARγ, all-trans-lycopene and its metabolites are thought to interact with other nuclear receptors. While intact lycopene shows weak transactivation of the retinoic acid receptor (RAR), its metabolites may have more significant interactions. nih.govresearchgate.net Some studies suggest that lycopene metabolites could potentially function as antagonists to retinoic acid by docking onto RARα. mdpi.com The activation of nuclear receptors like LXRα, often in conjunction with PPARγ, appears to be a recurring theme in the molecular actions of lycopene. caldic.comnih.gov Network pharmacology analyses have predicted that a significant percentage of lycopene's molecular targets are nuclear receptors. preprints.org

Mechanisms of Cell Cycle Progression Control

A crucial aspect of all-trans-lycopene's biological activity is its ability to influence the cell cycle, the fundamental process by which cells replicate.

Numerous studies have reported that lycopene can induce cell cycle arrest, often at the G0/G1 phase. nih.govresearchgate.netrvaprostatecancersupport.orgiiarjournals.org This arrest is frequently mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. bohrium.com

Research has shown that lycopene treatment can lead to a decrease in the levels of G1-phase cyclins, particularly cyclin D1. rvaprostatecancersupport.orgnih.gov In human breast and endometrial cancer cells, lycopene-induced inhibition of cell cycle progression was associated with a reduction in cyclin D1 and D3 levels. nih.gov This decrease in cyclin D levels leads to reduced activity of their partner kinases, CDK4 and CDK2. nih.govsci-hub.se

Furthermore, lycopene can influence the activity of CDK inhibitors. In breast and endometrial cancer cells, lycopene treatment prevented the serum-stimulated reduction of the CDK inhibitor p27 from the cyclin E-cdk2 complex. nih.gov This retention of p27 in the complex inhibits its activity, thereby blocking the transition from the G1 to the S phase of the cell cycle. nih.gov

Table 2: Effect of All-trans-Lycopene on Cell Cycle Regulatory Proteins

| Cell Line | Effect on Cyclin D1 | Effect on CDK4/CDK2 Activity | Effect on p27 in Cyclin E-CDK2 Complex | Outcome on Cell Cycle |

|---|---|---|---|---|

| Breast Cancer (MCF-7) | Decreased nih.gov | Reduced nih.gov | Retained nih.gov | G0/G1 Arrest nih.goviiarjournals.org |

| Endometrial Cancer (ECC-1) | Decreased rvaprostatecancersupport.org | Reduced nih.gov | Retained nih.gov | G0/G1 Arrest rvaprostatecancersupport.org |

| Prostate Cancer (LNCaP) | Decreased rvaprostatecancersupport.org | Reduced rvaprostatecancersupport.org | Not specified | G0/G1 Arrest rvaprostatecancersupport.org |

This table summarizes findings from multiple studies on the effect of lycopene on cell cycle regulation.

CDK Inhibitor Upregulation (p21, p27)

All-trans-lycopene has been shown to influence the expression of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27, which are crucial regulators of cell cycle progression. mdpi.comnih.govnih.gov Upregulation of these inhibitors can lead to cell cycle arrest, thereby preventing uncontrolled cell proliferation, a hallmark of cancer.

Studies have demonstrated that lycopene treatment can increase the protein levels of both p21 and p27 in various cancer cell lines. mdpi.comnih.govbiorxiv.org For instance, in prostate cancer cells, lycopene exposure led to a dose-dependent increase in p21 and p27. nih.gov This upregulation is associated with an arrest of the cell cycle in the G0/G1 phase. nih.govnih.gov The mechanism behind this involves lycopene's ability to interfere with signaling pathways that control the expression of these inhibitors. nih.govresearchgate.net For example, lycopene can suppress the activity of pathways that promote the degradation of p27, leading to its accumulation and subsequent inhibition of CDK2/cyclin E complexes. nih.gov

In breast cancer cells, lycopene-induced cell cycle arrest at the G0/G1 phase is accompanied by the suppression of cyclin D1 and a significant increase in p21 protein levels. nih.gov This effect appears to be a common event triggered by lycopene, regardless of the hormone receptor status of the cancer cells. nih.gov Furthermore, research on esophageal squamous carcinoma cells has shown that lycopene upregulates the expression of p21WAF1/CIP1, contributing to its growth-inhibitory effects. spandidos-publications.com

The table below summarizes key findings from studies investigating the effect of all-trans-lycopene on CDK inhibitor upregulation.

| Cell Line | Lycopene Concentration | Observed Effect on p21/p27 | Reference |

| Prostate Cancer Cells (LNCaP) | ≥2.5 μM | Increased p21 and p27 protein levels | nih.gov |

| Breast Cancer Cells (MCF-7, SK-BR-3, MDA-MB-468) | Not specified | Upregulation of p21 | nih.gov |

| Esophageal Squamous Carcinoma (EC109) | 5-40 µM | Upregulation of p21WAF1/CIP1 | spandidos-publications.com |

| Prostate Carcinoma Cells (LNCaP) | Not specified | Increased p21, p27, and p53 levels | nih.gov |

Tumor Suppressor Protein (p53) Pathway Interactions

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis. All-trans-lycopene has been found to interact with and modulate the p53 pathway. mdpi.comnih.govfrontiersin.org

Lycopene can elevate the levels of p53 in cancer cells, which in turn can activate the transcription of its target genes, such as the CDK inhibitor p21. mdpi.comfrontiersin.org This interaction contributes to the cell cycle arrest observed with lycopene treatment. In prostate cancer cells, for example, lycopene treatment has been shown to increase p53 levels. nih.gov Furthermore, in human primary prostatic epithelial cells, lycopene treatment led to the upregulation of NDRG1, a protein necessary for p53-mediated caspase activation and apoptosis. nih.gov

The activation of the p53 pathway by lycopene is a key mechanism in its anti-cancer effects. frontiersin.org By increasing p53 expression, lycopene can trigger a cascade of events leading to either cell cycle arrest, allowing for DNA repair, or programmed cell death (apoptosis) if the damage is too severe. mdpi.com Studies have shown that lycopene-induced apoptosis is often associated with the p53 pathway. biomolther.org For instance, in certain cancer models, lycopene has been shown to down-regulate the translationally controlled tumor protein (TCTP), which is itself down-regulated by the activation of p53. nih.gov

The following table outlines research findings on the interaction between all-trans-lycopene and the p53 pathway.

| Cell/Animal Model | Lycopene Administration | Key Findings on p53 Pathway | Reference |

| Prostate Cancer Cells (LNCaP) | ≥2.5 μM | Increased p53 protein levels | nih.gov |

| Human Primary Prostatic Epithelial Cells | 2 µmol/L for 48h | Upregulation of NDRG1, a p53-mediated apoptosis protein | nih.gov |

| Gastric Mucosa (Ferrets) | Oral supplementation | Affected p53 gene and its target genes (p21Waf1/Cip1 and Bax-1) | frontiersin.org |

| Colon Cancer Cells | Not specified | Increased p53 and p21WAF-1/CIP1 levels | frontiersin.org |

Induction of Programmed Cell Death (Apoptosis) Pathways

All-trans-lycopene has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell types through the modulation of several key signaling pathways.

Bcl-2 Family Protein Modulation (Bcl-2, Bcl-XL, Bax, Bad, Bim)

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax, Bad, and Bim). The ratio between these opposing factions determines the cell's fate. All-trans-lycopene can shift this balance to favor apoptosis.

Research indicates that lycopene treatment leads to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while simultaneously increasing the levels of pro-apoptotic proteins such as Bax, Bad, and Bim. mdpi.comnih.govresearchgate.net This modulation of Bcl-2 family proteins has been observed in various cancer models. For instance, in gastric carcinogenesis models, the combination of S-allylcysteine and lycopene was effective in modulating the expression of Bcl-2, Bax, and Bim. nih.gov Similarly, in triple-negative breast cancer cells, lycopene was found to upregulate the pro-apoptotic protein Bax without affecting the anti-apoptotic Bcl-xL. ebi.ac.uk In cases of cardiac injury, lycopene has been shown to decrease Bax levels and increase Bcl-2 levels, showcasing its protective effects in non-cancerous contexts. mdpi.com

The table below summarizes the effects of all-trans-lycopene on Bcl-2 family proteins.

| Cell/Animal Model | Lycopene Treatment | Effect on Bcl-2 Family Proteins | Reference |

| Gastric Carcinogenesis (Rats) | Combination with S-allylcysteine | Decreased Bcl-2, Increased Bax and Bim | nih.gov |

| Triple Negative Breast Cancer Cells (MDA-MB-468) | Not specified | Upregulation of Bax | ebi.ac.uk |

| Cardiac Injury (Rats) | Not specified | Decreased Bax, Increased Bcl-2 | mdpi.com |

| General Cancer Cell Models | Not specified | Decreased Bcl-2 and Bcl-xL, Increased Bax, Bad, and Bim | mdpi.comnih.govresearchgate.net |

Caspase Activation Cascades

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. All-trans-lycopene has been shown to trigger the activation of these key executioner molecules.

The activation of caspases is a downstream event following the modulation of Bcl-2 family proteins and the release of cytochrome c from the mitochondria. mdpi.com Lycopene treatment has been found to activate initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases, like caspase-3. mdpi.comnih.govresearchgate.net For example, in a study on gastric cancer, the combination of S-allylcysteine and lycopene led to an increased expression of both caspase-8 and caspase-3. nih.gov The activation of caspase-3 is a common endpoint in many apoptotic pathways, leading to the cleavage of various cellular substrates and ultimately, cell death. biomolther.org

The following table highlights the findings on lycopene-induced caspase activation.

| Cell/Animal Model | Lycopene Treatment | Effect on Caspases | Reference |

| Gastric Carcinogenesis (Rats) | Combination with S-allylcysteine | Increased expression of caspase-8 and caspase-3 | nih.gov |

| General Cancer Cell Models | Not specified | Activation of caspases 3, 8, and 9 | mdpi.comnih.govresearchgate.net |

| Human Mesenchymal Stem Cells | Pretreatment | Decreased expression of cleaved caspase-3 | biomolther.org |

Death Receptor Pathway Involvement (Fas)

The extrinsic apoptotic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. All-trans-lycopene has been implicated in the modulation of this pathway, particularly through the Fas death receptor.

Lycopene has been shown to increase the expression of the Fas ligand (FasL), which can then bind to the Fas receptor, initiating the apoptotic cascade. mdpi.comnih.govresearchgate.net In human colon cancer cells, a combination of lycopene and eicosapentaenoic acid (EPA) was found to enhance the accumulation of FasL, contributing to the blockage of cell survival. mdpi.comnih.gov This suggests that lycopene can sensitize cancer cells to apoptosis by upregulating key components of the death receptor pathway.

| Cell Line | Treatment | Effect on Fas Pathway | Reference |

| Human Colon Cancer Cells (HT-29) | Combination with Eicosapentaenoic Acid (EPA) | Enhanced accumulation of Fas ligand (FasL) | mdpi.comnih.gov |

| General Cancer Cell Models | Not specified | Elevating Fas-ligand levels | mdpi.com |

Intercellular Communication Mechanisms and Gap Junctions

All-trans-lycopene has been shown to enhance intercellular communication, a process often deficient in tumor cells, primarily through its effects on gap junctions. Gap junctions are specialized intercellular channels that permit the direct passage of small molecules and ions between adjacent cells, playing a crucial role in maintaining tissue homeostasis and controlling cell growth. nih.govresearchgate.net

The protein connexin 43 is a major component of gap junctions. nih.govresearchgate.netnih.gov Studies have demonstrated that lycopene can upregulate the expression of the gene encoding for connexin 43. nih.govresearchgate.net This upregulation leads to an increase in gap junctional communication (GJC). ebi.ac.uknih.govresearchgate.net The restoration or enhancement of GJC is associated with a decrease in cell proliferation, suggesting a mechanism by which lycopene can help control cancer growth. nih.govresearchgate.net

In a clinical trial involving patients with prostate cancer, lycopene supplementation was found to increase connexin 43 levels. mdpi.com This provides in vivo evidence for lycopene's role in modulating intercellular communication. The ability of lycopene to improve GJC is considered a significant aspect of its cancer-preventive properties. ebi.ac.ukcasi.org

The table below summarizes research on the effects of all-trans-lycopene on gap junctions.

| Study Type | Subject | Lycopene Administration | Key Findings on Gap Junctions | Reference |

| In vitro | Human fetal skin fibroblasts | Not specified | Stimulated gap junctional communication | ebi.ac.uk |

| In vitro/In vivo | Human and animal cells | Not specified | Upregulated connexin 43 gene expression | nih.govresearchgate.net |

| Clinical Trial | Prostate cancer patients | 15 mg supplementation | Increased connexin 43 levels | mdpi.com |

Regulation of Connexin Expression (Cx43) and Function

All-trans-lycopene has been identified as a significant modulator of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and regulating cell growth and differentiation. mdpi.com A primary mechanism through which lycopene exerts this influence is by up-regulating the expression of Connexin 43 (Cx43), a protein that is a fundamental component of gap junctions in many tissues. mdpi.comlycoprost.gr

Gap junctions are channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, second messengers, and small metabolites. This communication is essential for coordinated cellular activity. nih.gov In the context of carcinogenesis, a loss or reduction of GJIC is a common feature of tumor cells, leading to uncontrolled proliferation. mdpi.comtandfonline.com The ability of carotenoids like lycopene to enhance GJIC by increasing Cx43 expression is strongly correlated with their capacity to suppress neoplastic transformation in cell culture models. lycoprost.gr This restoration of communication may allow growth-regulatory signals from normal cells to inhibit the proliferation of preneoplastic cells. lycoprost.gr

Research has demonstrated that lycopene and its metabolites can increase the levels of Cx43, thereby enhancing GJIC. mdpi.comresearchgate.net This effect has been observed in various cancer cell models, including prostate and oral cancer, suggesting a potential cancer-preventive role. mdpi.comlycoprost.grtandfonline.com For instance, studies have shown that lycopene treatment can lead to increased expression of the Cx43 gene, inhibiting the proliferation of tumor cells. lycoprost.grtandfonline.com Beyond cancer, lycopene's influence on Cx43 has been implicated in other physiological processes. For example, it has been shown to reduce neuropathic pain by increasing the expression of Cx43 in the spinal dorsal horn. biomedpharmajournal.org

However, the precise role of lycopene in this regulation is complex. One study using serum from rats fed different diets suggested that while red tomato consumption increased Cx43 expression in a prostate cancer cell line, yellow tomatoes (which lack lycopene) had a similar effect. nih.gov This finding indicates that other compounds present in tomatoes may also contribute to the up-regulation of Cx43, independent of lycopene. nih.gov

Cellular Homeostasis and Stress Response Regulation

Redox Homeostasis Modulation

All-trans-lycopene is a potent lipophilic antioxidant that plays a crucial role in maintaining cellular redox homeostasis, the delicate balance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive intermediates. researchgate.netmdpi.com An imbalance in this system leads to oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases. researchgate.net Lycopene's ability to modulate the cellular redox environment is a cornerstone of its health-promoting effects. biomedpharmajournal.org

The primary mechanism of lycopene's antioxidant action is its ability to directly scavenge ROS, particularly singlet oxygen, for which it is one of the most efficient quenchers among naturally occurring carotenoids. biomedpharmajournal.orgmdpi.com Its unique structure, featuring eleven conjugated double bonds, makes it highly reactive towards oxygen and free radicals, thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage. frontiersin.org

Beyond direct scavenging, lycopene modulates redox signaling pathways. frontierspartnerships.org It can upregulate the antioxidant response element (ARE), a key regulatory element in the promoter region of genes encoding for protective enzymes. frontierspartnerships.orgmdpi.com This action is often mediated through the activation of the nuclear factor E2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgfrontierspartnerships.org Activation of Nrf2 stimulates the transcription of a battery of antioxidant and phase II detoxifying enzymes, enhancing the cell's intrinsic defense against oxidative stress. mdpi.comconsensus.app

Table 1: Effects of All-trans-Lycopene on Markers of Redox Homeostasis

| Study Model | Key Findings | Reference |

|---|---|---|

| Hypercholesterolemic Rats | Decreased pro-oxidants (MDA, NO); Increased cellular antioxidants (GSH, SOD, CAT, GPx, GR). | mdpi.com |

| Lipopolysaccharide-induced Inflammation (Mice) | Increased serum T-SOD, CAT, and GSH-Px activities; Decreased serum MDA. | nih.gov |

| Healthy Human Subjects | 30 mg/d dose decreased lymphocyte DNA damage and urinary 8-OHdG concentrations. | frontierspartnerships.org |

Modulation of Reactive Oxygen Species (ROS)-Producing and Detoxifying Enzymes

All-trans-lycopene's role in cellular homeostasis extends to its ability to directly modulate the activity and expression of enzymes involved in both the production and detoxification of reactive oxygen species (ROS). This dual action allows it to effectively control the net cellular level of ROS, thereby mitigating oxidative stress.

Lycopene has been shown to inhibit several key enzymes responsible for producing ROS. These include:

NADPH oxidase (NOX) : Lycopene can reduce ROS production by inhibiting the activity of NOX enzymes, which are a major source of cellular ROS. frontiersin.org

Inducible Nitric Oxide Synthase (iNOS) : By modulating iNOS, lycopene can control the production of nitric oxide, a molecule that can contribute to oxidative and nitrosative stress when overproduced. researchgate.net

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) : These enzymes are involved in inflammatory pathways and also generate ROS as byproducts. Lycopene can modulate their activity, contributing to both its anti-inflammatory and antioxidant effects. researchgate.netfrontierspartnerships.org

Concurrently, lycopene enhances the cellular antioxidant defense system by upregulating the expression and activity of major detoxifying enzymes. This is largely achieved through the activation of the Nrf2 pathway. frontiersin.orgconsensus.app Key detoxifying enzymes modulated by lycopene include:

Superoxide Dismutase (SOD) : Converts superoxide radicals to hydrogen peroxide. consensus.appnih.gov

Catalase (CAT) : Decomposes hydrogen peroxide into water and oxygen. consensus.appnih.gov

Glutathione Peroxidase (GPx) : Reduces hydrogen peroxide and lipid hydroperoxides using glutathione. consensus.appnih.gov

Phase II Detoxifying Enzymes : Lycopene induces the expression of enzymes like quinone oxidoreductase-1 (NQO1), heme oxygenase-1 (HO-1), and glutathione-S-transferases (GST), which are critical for detoxifying electrophilic compounds and ROS, further protecting cells from oxidative damage. frontiersin.orgmdpi.comconsensus.app

Proteomic analyses have confirmed these effects at the protein level. In prostate epithelial cells treated with lycopene, there was an enhanced production of protective enzymes like glutathione-S-transferase-omega-1 and peroxiredoxin-1, while proteins involved in ROS formation were decreased. mdpi.com This comprehensive modulation of enzymatic activity underscores lycopene's capacity to maintain cellular redox balance.

Table 2: All-trans-Lycopene's Influence on ROS-Related Enzymes

| Enzyme Category | Specific Enzymes Modulated | Effect of Lycopene | Reference |

|---|---|---|---|

| ROS-Producing Enzymes | NADPH oxidase (NOX), iNOS, COX-2, 5-LOX | Inhibition/Downregulation | researchgate.netfrontiersin.orgfrontierspartnerships.org |

| ROS-Detoxifying Enzymes | SOD, CAT, GPx, GR | Upregulation/Increased Activity | mdpi.comconsensus.appnih.gov |

| Phase II Detoxifying Enzymes | NQO1, HO-1, GSTs, Peroxiredoxin-1 | Upregulation/Increased Expression | frontiersin.orgmdpi.comconsensus.app |

Advanced Analytical and Spectroscopic Methodologies in All Trans Lycopene Research

Advanced Chromatographic and Mass Spectrometric Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS): Metabolite and Isomer Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the detailed analysis of all-trans-lycopene and its related compounds in various biological matrices. This technique offers superior selectivity and sensitivity compared to traditional methods like high-performance liquid chromatography (HPLC) with UV/visible absorbance detection, which can be hampered by overlapping absorbance spectra of different carotenoids. acs.orgnih.gov

A key challenge in lycopene (B16060) analysis is the differentiation of all-trans-lycopene from its various cis-isomers and other isobaric carotenoids, such as α-carotene and β-carotene, which all share the same molecular weight. mdpi.comnih.gov LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides a robust solution to this analytical problem. Researchers have developed methods utilizing atmospheric pressure chemical ionization (APCI) in both positive and negative ion modes. acs.org In negative ion mode with collision-induced dissociation (CID), the molecular ion of lycopene (m/z 536) uniquely fragments to produce an abundant ion at m/z 467, which corresponds to the loss of a terminal isoprene (B109036) group. acs.orgmdpi.com This specific fragmentation pattern allows for the selective detection and quantification of lycopene isomers using selected reaction monitoring (SRM), effectively eliminating interference from α- and β-carotene. mdpi.comresearchgate.net

The choice of chromatographic column is also critical for the successful separation of lycopene isomers. While a C18 column with an isocratic mobile phase can be used to measure total lycopene content by eluting all isomers as a single peak, a C30 carotenoid column with a gradient solvent system is necessary for the separation of all-trans-lycopene from its various cis-isomers. acs.orgmdpi.comnih.gov This separation is crucial as the isomeric profile of lycopene can vary significantly between dietary sources and biological tissues. biorxiv.org For instance, while tomatoes are rich in all-trans-lycopene, human plasma and tissues contain a substantial proportion of cis-isomers. acs.orgbiorxiv.org

LC-MS has also been instrumental in the identification of lycopene metabolites. Through the use of high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), researchers have been able to identify novel metabolites in vivo. For example, following the administration of ¹³C-labeled lycopene, a lycopene 1,2-epoxide was identified as a new oxidative metabolite in human plasma. nih.gov This finding was supported by the characteristic isotopic distribution from the labeled tracer and the compound's elution profile, which was similar to that of lycopene isomers. nih.gov

The sensitivity of LC-MS methods allows for the detection and quantification of lycopene and its isomers at very low concentrations. Limits of detection in the femtomole range have been reported, making it a suitable technique for analyzing samples with limited analyte concentrations, such as those from human plasma or tissue biopsies. mdpi.combiorxiv.orgfrontiersin.org

Table 1: LC-MS Parameters for All-trans-Lycopene Analysis

| Parameter | Method 1 | Method 2 |

| Chromatography Column | C30 carotenoid column | C18 column |

| Mobile Phase | Gradient of methanol (B129727) and methyl tert-butyl ether | Isocratic acetonitrile/methyl tert-butyl ether |

| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Spectrometry Mode | Negative ion MS/MS (SRM) | Positive ion MS |

| Application | Separation and quantification of all-trans- and cis-lycopene isomers | Quantification of total lycopene |

Isotopic Labeling and Tracer Studies for Metabolic Flux Analysis

Isotopic labeling, in conjunction with tracer studies, provides a powerful methodology for investigating the metabolic fate of all-trans-lycopene in vivo, offering insights that are unattainable through static measurements alone. mpg.demdpi.comspringernature.com By introducing isotopically labeled lycopene, such as ¹³C-lycopene, into a biological system, researchers can track its absorption, distribution, metabolism, and excretion with high specificity and accuracy. acs.orgmdpi.comnih.govresearchgate.net

The production of highly enriched ¹³C-lycopene from sources like tomato cell cultures or bioengineered Escherichia coli has been a significant advancement, enabling human metabolic studies. acs.orgnih.govnih.gov These tracer studies have been crucial in determining the bioavailability of different lycopene isomers. For instance, studies using ¹³C-labeled lycopene have shown that while dietary sources are predominantly all-trans-lycopene, a significant portion is converted to cis-isomers within the body. nih.govresearchgate.net This post-absorptive isomerization, rather than preferential absorption of cis-isomers, appears to be the primary driver of the isomeric profile observed in human plasma and tissues. nih.govresearchgate.net

Metabolic flux analysis, which uses the data from isotope labeling experiments, allows for the quantitative study of metabolic pathways. mdpi.comnih.gov By analyzing the isotopic enrichment patterns in downstream metabolites, it is possible to determine the rates of metabolic reactions and the flow of carbon atoms through the metabolic network. frontiersin.orgmpg.de This approach has revealed a higher turnover rate for absorbed all-trans-lycopene compared to its cis-isomers, suggesting differential degradation or metabolism of the various isomers. mdpi.com

These tracer studies have also been instrumental in identifying and confirming the presence of lycopene metabolites in biological samples. The distinct mass shift introduced by the isotopic label allows for the unambiguous identification of metabolites derived from the administered tracer, distinguishing them from the endogenous pool of compounds. nih.gov

Table 2: Key Findings from Isotopic Labeling Studies of All-trans-Lycopene

| Finding | Significance |

| Post-absorptive trans-to-cis isomerization is a major metabolic process. nih.govresearchgate.net | Explains the high proportion of cis-isomers in human tissues despite dietary intake of mainly all-trans-lycopene. |

| All-trans-lycopene has a higher turnover rate than cis-isomers. mdpi.com | Suggests different metabolic fates and potential biological activities of the isomers. |

| Identification of a lycopene 1,2-epoxide metabolite in human plasma. nih.gov | Provides evidence for specific oxidative metabolic pathways of lycopene in vivo. |

| Bioavailability of cis- and all-trans-lycopene isomers is similar. nih.govresearchgate.net | Challenges the earlier hypothesis of preferential absorption of cis-isomers. |

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical Calculations for Isomerization Pathways

Quantum mechanical calculations, such as ab initio and density functional theory (DFT) methods, have been employed to investigate the fundamental properties of all-trans-lycopene and its isomers, including their relative stabilities and the energetic barriers of isomerization. nih.govresearchgate.netresearchgate.netu-szeged.hu These computational approaches provide molecular-level insights that are often difficult to obtain through experimental methods alone.

Studies using ab initio molecular modeling have explored the geometries and relative energies of various lycopene isomers. u-szeged.hu The results indicate that the central conjugated polyene chain of the lycopene isomers is largely planar, while the terminal ends of the molecule are non-planar. u-szeged.hu The relative stability of different cis-isomers compared to the all-trans form has been calculated, with the following stability sequence being reported: 5-cis > all-trans > 9-cis > 13-cis. u-szeged.hu This theoretical understanding helps to interpret the distribution of isomers found in biological systems.

DFT calculations have been used to study the mechanisms of thermal isomerization of carotenoids. nih.govresearchgate.net These studies suggest that isomerization can occur through different pathways, including via radical cations or triplet-excited states. researchgate.net The activation energies for the rotation around the carbon-carbon double bonds determine the likelihood of forming specific isomers. nih.gov For example, the isomerization of all-trans-lycopene to its various mono-cis-isomers has different energy barriers, influencing the product distribution under thermal stress. nih.gov These theoretical calculations are valuable for understanding the isomerization processes that can occur during food processing and within the human body. jst.go.jp

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between all-trans-lycopene and biological macromolecules, such as proteins and lipid membranes. researchgate.netresearchgate.nettjnpr.orgmdpi.comresearchgate.net

Molecular docking studies have been conducted to investigate the binding of all-trans-lycopene and its metabolites to various proteins, including nuclear receptors and enzymes. biorxiv.orgnih.govnih.govpreprints.orgmdpi.com For example, docking simulations have shown that lycopene can fit into the active sites of enzymes like 5-lipoxygenase and HMG-CoA reductase, suggesting a potential mechanism for its biological activity. researchgate.netresearchgate.net These studies also predict the binding affinities and the specific amino acid residues involved in the interaction, which are often hydrophobic in nature. researchgate.netresearchgate.net Furthermore, docking studies have compared the binding of different lycopene isomers to transport proteins like Scavenger Receptor Class B Type I (SR-BI), providing a molecular basis for potential differences in their bioavailability. nih.gov

Molecular dynamics simulations offer a dynamic view of the behavior of all-trans-lycopene within a biological environment, such as a lipid bilayer, over time. mdpi.comnih.gov These simulations have revealed that the orientation of lycopene within a cell membrane depends on its polarity. Nonpolar carotenoids like all-trans-lycopene tend to adopt a horizontal orientation within the lipid bilayer. nih.gov MD simulations have also been used to study the stability of lycopene-protein complexes, providing insights into the duration and nature of these interactions. researchgate.nettjnpr.org

Table 3: Examples of Molecular Modeling Studies on All-trans-Lycopene

| Modeling Technique | Biological Target/System | Key Finding |

| Molecular Docking | Scavenger Receptor Class B Type I (SR-BI) | All-trans-lycopene showed a lower binding affinity compared to some cis-isomers, suggesting a basis for differential transport. nih.gov |

| Molecular Docking | 5-Lipoxygenase (5-LOX) | All-trans-lycopene and its metabolites can bind to the active site of 5-LOX, indicating a potential for enzyme inhibition. researchgate.net |

| Molecular Docking | B-cell lymphoma 2 (Bcl2) | Lycopene is predicted to interact with the Bcl2 protein through hydrophobic and pi-alkyl interactions. researchgate.nettjnpr.org |

| Molecular Dynamics | Ceramide Bilayer (Model for Stratum Corneum) | All-trans-lycopene preferentially adopts a horizontal orientation within the lipid membrane. nih.gov |

In Vitro and in Vivo Experimental Models for Mechanistic Elucidation

In Vitro Cell Culture Systems for Mechanistic Research

In vitro models provide a controlled environment to study the direct effects of Lyc-O-Mato and all-trans-lycopene on cellular processes, minimizing the systemic complexities of a whole organism.

A diverse array of established mammalian cell lines has been employed to explore the mechanisms of action of lycopene (B16060). These studies have provided significant insights into its anti-cancer and cytoprotective properties.

Prostate Cell Lines: Human prostate cancer cell lines, including LNCaP, PC-3, and DU145, have been central to lycopene research. nih.govmdpi.com Studies have shown that lycopene can inhibit the proliferation of these cells in a dose- and time-dependent manner. nih.gov For instance, in LNCaP cells, lycopene has been observed to induce cell cycle arrest at the G0/G1 phase. mdpi.commdpi.com This is achieved by modulating the expression of key cell cycle regulatory proteins, such as reducing cyclin D1 and increasing p21, p27, and p53. mdpi.com Furthermore, lycopene has been shown to induce apoptosis (programmed cell death) in LNCaP cells through the intrinsic pathway, involving the reduction of mitochondrial membrane potential and the release of cytochrome c. nih.gov It has also been noted that lycopene can decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. nih.gov

Breast Cell Lines: The MCF-7 breast cancer cell line is another common model in lycopene studies. nih.gov Research has demonstrated that lycopene can inhibit the growth of MCF-7 cells by decreasing the expression of cyclin D and c-myc. nih.gov This leads to reduced activity of cyclin-dependent kinase 4 (CDK4) and retention of p27 within cyclin E-CDK2 complexes, ultimately inhibiting the transition from the G1 to the S phase of the cell cycle. nih.gov

Hepatic Cell Lines: The human hepatoma cell line SK-Hep-1 has been used to investigate the anti-metastatic potential of lycopene. rvaprostatecancersupport.org Studies have shown that at certain concentrations, lycopene can decrease the activity of matrix metalloproteinases MMP-2 and MMP-9, which are enzymes involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis. rvaprostatecancersupport.org It also inhibited the adhesion, invasion, and migration of these cells. rvaprostatecancersupport.org

Endothelial and Immune Cell Lines: The impact of lycopene on inflammation and immune response has been studied using cell lines like the mouse macrophage cell line RAW 264.7. researchgate.net In these cells, lycopene was found to inhibit the production of nitric oxide (NO) stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. researchgate.net This was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels. researchgate.net Such findings suggest an anti-inflammatory role for lycopene.

Colon Cell Lines: In the HT-29 colon cancer cell line, lycopene has demonstrated anti-cancer activity. frontiersin.org

Table 1: Summary of Research Findings in Established Mammalian Cell Lines

| Cell Line | Cell Type | Key Findings |

|---|---|---|

| LNCaP | Human Prostate Cancer | Inhibition of proliferation, cell cycle arrest at G0/G1, induction of apoptosis, modulation of Bcl-2 family proteins. nih.govmdpi.comnih.gov |

| PC-3 | Human Prostate Cancer | Growth inhibition. mdpi.com |

| DU145 | Human Prostate Cancer | Growth inhibition. mdpi.com |

| MCF-7 | Human Breast Cancer | Inhibition of cell growth, decreased expression of cyclin D and c-myc. nih.gov |